

# Mequitamium Iodide pharmacological characterization

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## Compound Focus: Mequitamium Iodide

CAS No.: 101396-42-3

Cat. No.: S534996

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## Pharmacological Profile of Mequitamium Iodide

**Mequitamium Iodide** is a small molecule drug (Molecular Formula: C<sub>21</sub>H<sub>25</sub>IN<sub>2</sub>S) characterized as a dual **histamine H1 receptor** and **muscarinic acetylcholine receptor (mAChR) antagonist** [1]. It has been investigated for conditions like asthma and rhinitis, having reached Phase 2 clinical trials, though its current development status appears to be discontinued [1].

The compound's activity is stereoselective. The **(+)-(S)-enantiomer** is approximately **10-fold more potent** as a histamine H1 antagonist than the **(-)-(R)-enantiomer**. In contrast, both enantiomers demonstrate equipotent antimuscarinic activity *in vitro* [2]. Beyond its dual receptor antagonism, **Mequitamium Iodide** also acts as a **platelet-activating factor (PAF) inhibitor**, though it does not directly antagonize the PAF receptor. Instead, it inhibits PAF-acether induced platelet aggregation and bronchoconstriction by interfering with secondary mechanisms activated by PAF [3].

## Quantitative Pharmacological Data

Table 1: Summary of **Mequitamium Iodide's** Primary Pharmacological Activities

Pharmacological Activity	Mechanism	Experimental Findings	Citations
Histamine H1 Receptor Antagonism	Competitive inhibition of the Histamine H1 Receptor	The (+)-(S)-enantiomer is 10-fold more potent than the (-)-(R)-enantiomer.	[2]
Muscarinic Receptor Antagonism	Competitive inhibition of Muscarinic Acetylcholine Receptors (mAChRs)	The two enantiomers show the same level of antimuscarinic activity. Binds with high affinity to muscarinic receptors.	[2] [4]
Platelet-Activating Factor (PAF) Inhibition	Inhibition of PAF-induced effects via secondary mechanisms	Inhibits PAF-acether induced platelet aggregation and bronchoconstriction. Not a direct PAF receptor antagonist.	[3]

Table 2: Key Physicochemical and Development Data

Property/Category	Details
CAS Registry Number	101396-42-3 [3] [1]
Synonyms	Mequitazium iodide; LG 30435; LG-30435 [1]
Drug Type	Small molecule drug [1]
Highest R&D Phase	Discontinued (Phase 2) [1]
Investigated Indications	Asthma, Rhinitis [1]

## Experimental Protocols for Key Assays

### Protocol 1: Radioligand Binding Assay for Receptor Affinity

This protocol determines the binding affinity of **Mequitamium Iodide** to histamine H1 and muscarinic receptors [4].

- **Objective:** To measure the equilibrium dissociation constant ( $K_i$ ) for **Mequitamium Iodide** at histamine H1 and muscarinic receptors.
- **Materials:**
  - **Membrane Preparation:** Tissue homogenates from relevant sources (e.g., guinea pig brain for H1 receptors, bovine tracheal smooth muscle for muscarinic receptors).
  - **Radioligands:** [ $^3\text{H}$ ]Pyrilamine for H1 receptors or [ $^3\text{H}$ ]Quinuclidinyl benzilate ([ $^3\text{H}$ ]QNB) for muscarinic receptors.
  - **Test Compound:** **Mequitamium Iodide**, prepared in a suitable buffer with serial dilutions.
  - **Assay Buffer:** Typically 50 mM Sodium-Potassium Phosphate buffer, pH 7.4.
  - **Equipment:** Cell harvester, glass fiber filters, and a liquid scintillation counter.
- **Method:**
  - **Incubation:** Incubate membrane preparation with a fixed concentration of the radioligand and increasing concentrations of **Mequitamium Iodide** (e.g., from  $10^{-11}$  M to  $10^{-5}$  M) in a total volume of 1 mL. Include tubes for total binding (no competitor) and nonspecific binding (presence of a high concentration of unlabeled standard antagonist, e.g., 1  $\mu\text{M}$  mepyramine for H1 receptors).
  - **Equilibrium:** Allow the reaction to reach equilibrium (e.g., 30 minutes at 25°C).
  - **Separation and Quantification:** Terminate the reaction by rapid filtration under vacuum through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer, dry them, and place them in scintillation fluid. Measure the bound radioactivity using a scintillation counter.
- **Data Analysis:** The  $\text{IC}_{50}$  value is the concentration of **Mequitamium Iodide** that inhibits 50% of specific radioligand binding. The  $K_i$  value is calculated from the  $\text{IC}_{50}$  using the Cheng-Prusoff equation:  $K_i = \text{IC}_{50} / (1 + [\text{L}]/K_d)$ , where [L] is the concentration of the radioligand and  $K_d$  is its dissociation constant.

## Protocol 2: In Vitro Functional Assay for Histamine Antagonism

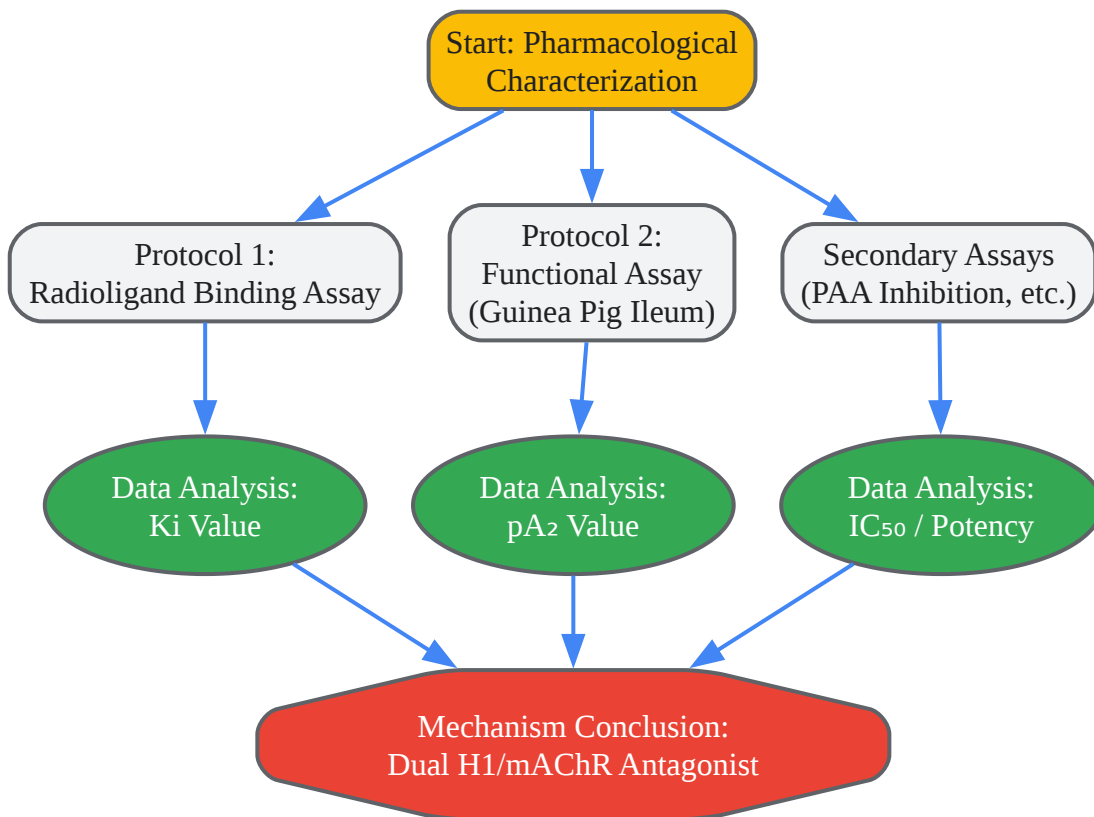
This protocol assesses the functional antagonistic activity of **Mequitamium Iodide** on histamine H1 receptors in an isolated tissue preparation [2].

- **Objective:** To determine the potency ( $\text{pA}_2$  value) of **Mequitamium Iodide** as a histamine H1 receptor antagonist.
- **Materials:**
  - **Tissue Preparation:** Guinea pig ileum suspended in an organ bath.
  - **Physiological Solution:** Oxygenated Tyrode's or Krebs-Henseleit solution, maintained at 37°C.

- **Agonist:** Histamine solution.
- **Antagonist:** **Mequitamium Iodide**.
- **Equipment:** Organ bath system with force transducer and data recording software.
- **Method:**
  - **Tissue Equilibration:** Suspend the ileum in the organ bath under a resting tension of 1 g. Allow it to equilibrate for at least 30 minutes, changing the buffer periodically.
  - **Control Concentration-Response Curve:** Construct a cumulative concentration-response curve to histamine.
  - **Antagonist Incubation:** Equilibrate the tissue with a specific concentration of **Mequitamium Iodide** for a set period (e.g., 30 minutes).
  - **Challenge with Agonist:** Repeat the cumulative concentration-response curve to histamine in the presence of the antagonist.
  - **Wash and Repeat:** Wash the tissue thoroughly and repeat steps 3 and 4 with at least two different concentrations of **Mequitamium Iodide**.
- **Data Analysis:** Plot  $\log(\text{concentration-ratio} - 1)$  against the negative log of the antagonist concentration. The  $pA_2$  value is the x-intercept, representing the negative logarithm of the molar concentration of antagonist that requires a twofold increase in agonist concentration to produce the same effect. A Schild plot slope not significantly different from unity indicates competitive antagonism.

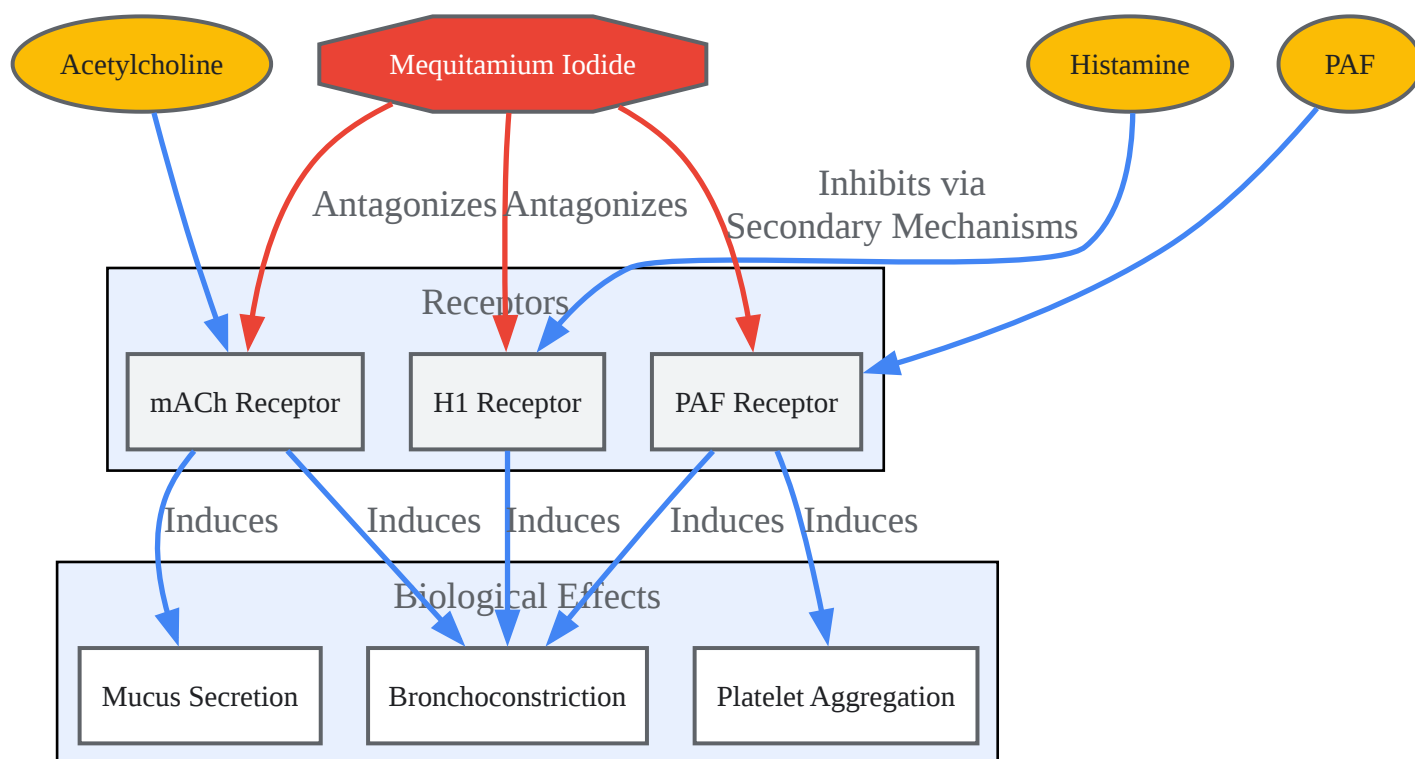
## Experimental Workflow and Mechanism of Action

The following diagram illustrates the key experimental steps for the pharmacological characterization of **Mequitamium Iodide**.



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The diagram below summarizes the established multi-target mechanism of action of **Mequitamium Iodide** in a relevant physiological context, such as the airway.



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## Key Characterization Insights

The pharmacological profile of **Mequitamium Iodide** reveals several critical insights for drug development. Its **stereoselective activity** underscores the importance of chiral resolution in the manufacturing process to ensure optimal efficacy, as the (S)-enantiomer is the primary driver of histamine blockade [2]. Its **multi-target mechanism**—simultaneously blocking H1, muscarinic receptors, and inhibiting PAF effects—suggests potential for enhanced therapeutic efficacy in complex diseases like asthma, where multiple pathways contribute to pathology [3] [4]. Finally, the **dissociation between its potent receptor antagonism and its more complex, indirect PAF inhibition** highlights that a single compound can engage with different targets through distinct modes of action [3].

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## References

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